Chlorbufam

Description

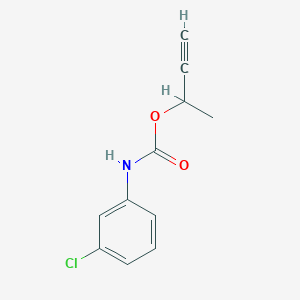

Structure

3D Structure

Properties

IUPAC Name |

but-3-yn-2-yl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h1,4-8H,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBXWWGWDPVHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041769 | |

| Record name | Chlorbufam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Chlorbufam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 20 °C - methanol (286 g/Kg); acetone (280 g/Kg); ethanol (95 g/Kg), In water, 540 mg/L at 20 °C | |

| Record name | CHLORBUFAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density 1.22 /Technical grade/ | |

| Record name | CHLORBUFAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000158 [mmHg], 2.1 m Pa /1.58X10-5 mm Hg/ at 20 °C | |

| Record name | Chlorbufam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORBUFAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

1967-16-4 | |

| Record name | Chlorbufam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1967-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorbufam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorbufam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorbufam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORBUFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W9D7691G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORBUFAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45-46 °C | |

| Record name | CHLORBUFAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chlorbufam's Mechanism of Action on Plant Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbufam, a carbamate herbicide, primarily exerts its phytotoxic effects by inhibiting photosynthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying chlorbufam's action on the photosynthetic apparatus in plants. By competitively binding to the QB site of the D1 protein within Photosystem II (PSII), chlorbufam effectively blocks the photosynthetic electron transport chain. This disruption not only halts the production of ATP and NADPH but also leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage, ultimately resulting in plant death. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the pathways and workflows involved.

Introduction

Chlorbufam is a selective herbicide historically used for the pre-emergence control of broad-leaved weeds and grasses in various crops. As a member of the phenylcarbamate chemical class, its mode of action is centered on the disruption of photosynthesis, a fundamental process for plant growth and survival. A thorough understanding of its precise molecular targets and the downstream consequences of its inhibitory action is crucial for the development of more effective and selective herbicides, as well as for assessing its environmental impact. This guide aims to provide a comprehensive technical overview of chlorbufam's mechanism of action on plant photosynthesis, catering to the needs of researchers and professionals in the fields of agricultural science and drug development.

Core Mechanism of Action: Inhibition of Photosystem II

The primary target of chlorbufam is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for water splitting and the initiation of photosynthetic electron transport. The mechanism of action can be broken down into the following key steps:

-

Binding to the D1 Protein: Chlorbufam acts as a competitive inhibitor, binding to the D1 protein, a core subunit of the PSII reaction center.

-

Competition for the QB Binding Site: Specifically, chlorbufam occupies the binding niche of plastoquinone (QB), the secondary electron-accepting quinone. This binding is non-covalent and reversible.

-

Interruption of the Electron Transport Chain: By blocking the binding of plastoquinone to the QB site, chlorbufam effectively halts the flow of electrons from the primary quinone acceptor (QA) to QB. This interruption of the photosynthetic electron transport chain prevents the reduction of the plastoquinone pool.

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow directly inhibits the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH by Photosystem I is also halted due to the lack of electron supply.

-

Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to an over-reduced state of QA and the accumulation of excited chlorophyll molecules. This energy is transferred to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

-

Oxidative Stress and Cellular Damage: The accumulation of ROS leads to lipid peroxidation, membrane damage, protein degradation, and pigment bleaching, causing rapid cellular damage and ultimately leading to the death of the plant.

Quantitative Data on Photosynthetic Inhibition

The inhibitory effects of chlorbufam on photosynthesis have been quantified through various studies. A recent study on the enantiomers of chlorbufam has provided specific data on their herbicidal activity and impact on photosynthetic pigments.

Table 1: Herbicidal Activity of Chlorbufam Enantiomers

| Enantiomer | Target Plant | IC50 (concentration for 50% inhibition) |

| R-(+)-chlorbufam | Echinochloa crus-galli | [Data not available in snippets] |

| S-(−)-chlorbufam | Echinochloa crus-galli | [Data not available in snippets] |

| R-(+)-chlorbufam | Abutilon theophrasti | [Data not available in snippets] |

| S-(−)-chlorbufam | Abutilon theophrasti | [Data not available in snippets] |

Note: The specific IC50 values were not available in the provided search snippets. A full review of the cited literature would be required to populate this data.

Table 2: Effect of Chlorbufam Enantiomers on Photosynthetic Pigment Content

| Enantiomer | Plant Species | Chlorophyll a Content | Chlorophyll b Content | Carotenoid Content |

| R-(+)-chlorbufam | [Not specified] | [Data not available in snippets] | [Data not available in snippets] | [Data not available in snippets] |

| S-(−)-chlorbufam | [Not specified] | [Data not available in snippets] | [Data not available in snippets] | [Data not available in snippets] |

Note: While the source indicates that photosynthetic pigment contents were determined, the specific quantitative data is not present in the search snippets.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of chlorbufam on plant photosynthesis.

Determination of Herbicidal Activity (Whole Plant Bioassay)

-

Plant Material: Seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti) are sown in pots containing a suitable growth medium.

-

Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

-

Herbicide Application: Chlorbufam is dissolved in an appropriate solvent (e.g., acetone) and diluted to various concentrations. The solutions are applied to the soil (pre-emergence) or sprayed onto the foliage of young plants (post-emergence).

-

Evaluation: After a set period (e.g., 14-21 days), the fresh or dry weight of the aerial parts of the plants is measured.

-

Data Analysis: The percentage of growth inhibition is calculated relative to untreated control plants. The IC50 value (the concentration of herbicide that causes 50% inhibition of growth) is determined by probit or logit analysis.

Measurement of Photosynthetic Pigment Content

-

Sample Preparation: A known weight of fresh leaf tissue is homogenized in 80% acetone.

-

Extraction: The homogenate is centrifuged to pellet the cell debris. The supernatant, containing the pigments, is collected.

-

Spectrophotometry: The absorbance of the supernatant is measured at specific wavelengths (e.g., 663 nm for chlorophyll a, 645 nm for chlorophyll b, and 470 nm for carotenoids) using a spectrophotometer.

-

Calculation: The concentrations of chlorophyll a, chlorophyll b, and total carotenoids are calculated using established equations (e.g., Arnon's equations).

Chlorophyll a Fluorescence Measurement (OJIP Test)

-

Plant Material: Dark-adapt the leaves of the treated and control plants for at least 30 minutes.

-

Measurement: Use a plant efficiency analyzer (e.g., a Handy PEA) to measure the fast chlorophyll fluorescence transient (OJIP). The leaf is illuminated with a saturating pulse of light, and the fluorescence emission is recorded over a period from 10 µs to 1 s.

-

Data Analysis: The OJIP transient is analyzed to derive several parameters that reflect the status of PSII, including:

-

Fv/Fm: The maximum quantum yield of PSII photochemistry.

-

PIabs: The performance index for photochemical activity.

-

Changes in the shape of the OJIP curve indicate the specific site of inhibition in the electron transport chain. For PSII inhibitors like chlorbufam, a rapid rise to the J-step is typically observed.

-

Molecular Docking Studies

-

Protein Structure Preparation: Obtain the 3D crystal structure of the plant PSII D1 protein from a protein data bank (e.g., PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the chlorbufam molecule and optimize its geometry using computational chemistry software.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of chlorbufam within the QB binding site of the D1 protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site.

-

Analysis: Analyze the docking results to identify the most stable binding pose, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions), and the estimated binding energy.

Visualizations

The following diagrams illustrate the key pathways and workflows related to chlorbufam's mechanism of action.

Figure 1. Inhibition of Photosynthetic Electron Transport by Chlorbufam.

Figure 2. Experimental Workflow for Herbicidal Activity Assessment.

Conclusion

Chlorbufam's mechanism of action is a well-defined example of PSII inhibition. By targeting the D1 protein and disrupting the photosynthetic electron transport chain, it initiates a cascade of events that lead to oxidative stress and plant death. The quantitative data on its herbicidal activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals. Further investigation into the enantioselective activity of chlorbufam and the molecular interactions at the QB binding site can pave the way for the design of novel, more potent, and selective herbicides. This knowledge is also invaluable for developing strategies to manage herbicide resistance and for assessing the ecological impact of such compounds.

Physicochemical Properties of Chlorbufam for Environmental Modeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Chlorbufam, a carbamate herbicide. The information presented is crucial for environmental modeling, enabling researchers and scientists to predict its fate and transport in various environmental compartments. While Chlorbufam is an agricultural chemical, the methodologies and data are pertinent to professionals in drug development for understanding the environmental impact of structurally related compounds.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Chlorbufam, essential for environmental fate and transport modeling.

Table 1: Identification and Basic Properties of Chlorbufam

| Property | Value | Source(s) |

| IUPAC Name | but-3-yn-2-yl N-(3-chlorophenyl)carbamate | [1] |

| CAS Number | 1967-16-4 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |

| Molecular Weight | 223.65 g/mol | [1] |

| Physical State | Colorless solid | PubChem |

| Melting Point | 45-46 °C | PubChem |

| Density | 1.22 g/mL (Technical grade) | PubChem |

Table 2: Environmental Fate and Transport Properties of Chlorbufam

| Property | Value | Interpretation for Environmental Modeling | Source(s) |

| Water Solubility | 540 mg/L at 20 °C | Moderately soluble; potential for transport in surface water and leaching. | PubChem |

| Vapor Pressure | 1.58 x 10⁻⁵ mm Hg at 20 °C (2.1 mPa) | Low volatility; not expected to be a significant atmospheric pollutant. | PubChem, |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.02 - 3.59 | High potential for bioaccumulation in organisms and sorption to organic matter. | , PubChem |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 162 mL/g | Moderate mobility in soil; leaching potential is a concern. | PubChem |

| Henry's Law Constant | 8.6 x 10⁻⁹ atm·m³/mol at 20 °C (estimated) | Low potential for volatilization from water or moist soil. | PubChem |

| pKa | Not available | Data not found. The carbamate group is generally neutral. | |

| Atmospheric Photolysis Half-life (t½) | 8.3 hours (estimated, vapor-phase) | Rapid degradation in the atmosphere by reaction with hydroxyl radicals. | PubChem |

| Aerobic Soil Biodegradation | 85% degradation in 10 days | Biodegradation is a significant process in soil. | PubChem |

| Aqueous Hydrolysis | Data not found (DT₅₀) | Unstable in strongly acidic and alkaline media. | PubChem, |

Experimental Protocols

The determination of the physicochemical properties listed above is guided by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.

Water Solubility (OECD Guideline 105)

The water solubility of Chlorbufam is typically determined using the Flask Method due to its solubility being above 10⁻² g/L.

-

Principle: A supersaturated solution of Chlorbufam in water is prepared and allowed to equilibrate at a constant temperature (typically 20 ± 0.5 °C).

-

Apparatus: A thermostatically controlled water bath or shaker, glass flasks with stoppers, and an analytical method for determining the concentration of the dissolved substance.

-

Procedure:

-

An excess amount of Chlorbufam is added to a known volume of distilled water in a glass flask.

-

The flask is agitated in the thermostatically controlled environment for a sufficient period to reach equilibrium (preliminary tests determine this duration).

-

After equilibration, the solution is centrifuged or filtered to remove undissolved particles.

-

The concentration of Chlorbufam in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Vapor Pressure (OECD Guideline 104)

For substances with low vapor pressure like Chlorbufam, the Gas Saturation Method or the Effusion Method are commonly employed.

-

Principle (Gas Saturation): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: A temperature-controlled chamber, a system for controlling and measuring gas flow, a trap to collect the vaporized substance, and an analytical balance.

-

Procedure:

-

A sample of Chlorbufam is placed in a temperature-controlled chamber.

-

A slow, steady stream of an inert gas (e.g., nitrogen) is passed over the sample for a known period.

-

The vaporized Chlorbufam is collected in a cooled trap or on a sorbent material.

-

The mass of the collected substance is determined gravimetrically or by a suitable analytical method.

-

The vapor pressure is calculated based on the mass of the substance, the volume of gas passed, and the temperature.

-

Octanol-Water Partition Coefficient (K_ow_)

The Log K_ow_ of Chlorbufam is in a range where both the Shake-Flask Method (OECD Guideline 107) and the HPLC Method (OECD Guideline 117) can be utilized.

-

Principle (Shake-Flask Method): The substance is dissolved in a mixture of n-octanol and water, and the concentration in each phase is measured after equilibrium is reached.

-

Procedure (Shake-Flask):

-

A solution of Chlorbufam is prepared in either n-octanol or water.

-

This solution is mixed with the other solvent in a separatory funnel.

-

The funnel is shaken until equilibrium is achieved, followed by centrifugation to ensure complete phase separation.

-

The concentration of Chlorbufam in both the n-octanol and water phases is determined analytically.

-

The K_ow_ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Principle (HPLC Method): The retention time of the substance on a reverse-phase HPLC column is correlated with the known Log K_ow_ values of reference compounds.

-

Procedure (HPLC):

-

A series of standard compounds with known Log K_ow_ values are injected into a reverse-phase HPLC system.

-

A calibration curve is generated by plotting the logarithm of the retention time (or capacity factor) against the Log K_ow_ of the standards.

-

Chlorbufam is then injected under the same conditions, and its retention time is measured.

-

The Log K_ow_ of Chlorbufam is determined by interpolation from the calibration curve.

-

Soil Adsorption/Desorption (K_oc_) (OECD Guideline 106)

The Batch Equilibrium Method is used to determine the adsorption and desorption characteristics of Chlorbufam in soil.

-

Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the substance remaining in the solution is measured to determine the amount adsorbed to the soil.

-

Procedure:

-

A series of soil samples with varying organic carbon content are characterized (pH, organic carbon content, texture).

-

A known mass of each soil is placed in a centrifuge tube with a solution of Chlorbufam of known concentration (typically in 0.01 M CaCl₂ to maintain ionic strength).

-

The tubes are agitated at a constant temperature until equilibrium is reached.

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of Chlorbufam in the supernatant is measured.

-

The amount of Chlorbufam adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

The adsorption coefficient (K_d_) is calculated, and this is then normalized to the organic carbon content of the soil to obtain K_oc_.

-

Environmental Fate and Degradation Pathways

Chlorbufam, like other carbamate pesticides, undergoes degradation in the environment through several key processes: hydrolysis, photolysis, and biodegradation.

Hydrolysis

Chlorbufam is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. The primary hydrolysis pathway involves the cleavage of the carbamate ester linkage.

-

Experimental Protocol (OECD Guideline 111):

-

Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are prepared.

-

A known concentration of Chlorbufam is added to each buffer solution.

-

The solutions are incubated in the dark at a constant temperature.

-

Samples are taken at various time intervals and analyzed for the parent compound and potential degradation products.

-

The rate of hydrolysis and the half-life (DT₅₀) are calculated for each pH.

-

The hydrolysis of Chlorbufam is expected to yield 3-chloroaniline and but-3-yn-2-ol, with the carbamic acid intermediate being unstable and decomposing to carbon dioxide.

Figure 1: Generalized Hydrolysis Pathway of Chlorbufam.

Photolysis

Photodegradation can be a significant dissipation route for Chlorbufam in the atmosphere and on surfaces.

-

Experimental Protocol:

-

A solution of Chlorbufam in a photochemically inert solvent (or in the gas phase) is prepared.

-

The solution is irradiated with a light source that simulates the solar spectrum.

-

The concentration of Chlorbufam is monitored over time using an appropriate analytical method.

-

The quantum yield and photolysis rate constant are determined to calculate the environmental half-life.

-

Studies have shown that the direct phototransformation of Chlorbufam in aqueous solution can lead to photohydrolysis, which involves the substitution of the chlorine atom with a hydroxyl group.

Figure 2: Primary Photolysis Pathway of Chlorbufam in Water.

Biodegradation

Microbial degradation is a key process for the dissipation of Chlorbufam in soil and water.

-

Experimental Protocol:

-

Soil or water samples with a viable microbial population are collected.

-

The samples are treated with a known concentration of Chlorbufam (often ¹⁴C-labeled for tracking).

-

The samples are incubated under controlled conditions (temperature, moisture, oxygen).

-

At various intervals, subsamples are analyzed for the parent compound and its metabolites. The evolution of ¹⁴CO₂ is often measured as an indicator of mineralization.

-

The rate of degradation and the half-life are determined.

-

The biodegradation of carbamates generally proceeds through hydrolysis of the ester linkage by microbial enzymes, followed by further degradation of the resulting aniline and alcohol moieties.

Figure 3: Generalized Biodegradation Pathway of Chlorbufam.

Mode of Action: Inhibition of Photosynthesis

Chlorbufam is a herbicide that acts by inhibiting photosynthesis.[2][3][4] As a phenyl-carbamate herbicide, its primary target is Photosystem II (PSII) in the chloroplasts of susceptible plants.[2][3][4]

-

Mechanism: Chlorbufam binds to the D1 protein of the Photosystem II complex.[5][6] This binding blocks the plastoquinone (PQ) binding site, thereby interrupting the electron transport chain.[5][6]

-

Consequence: The blockage of electron flow prevents the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth.[5][6] The accumulation of high-energy electrons leads to the formation of reactive oxygen species, which cause rapid cellular damage, leading to chlorosis, necrosis, and eventual plant death.[5]

Figure 4: Mode of Action of Chlorbufam in Photosystem II.

Conclusion

The physicochemical properties of Chlorbufam indicate a compound with moderate water solubility and a high potential for sorption to organic matter, suggesting that both leaching and runoff are potential transport pathways in the environment. Its low volatility limits atmospheric distribution, where it would otherwise be rapidly degraded. In soil and water, biodegradation and, to a lesser extent, hydrolysis and photolysis are the primary degradation mechanisms. Its mode of action as a photosynthesis inhibitor is well-understood, targeting the D1 protein in Photosystem II. The data and protocols presented in this guide provide a robust foundation for conducting environmental risk assessments and developing models to predict the environmental behavior of Chlorbufam and related compounds.

References

- 1. Chlorbufam | C11H10ClNO2 | CID 16073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. wssa.net [wssa.net]

- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 5. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

An In-depth Technical Guide to the Synthesis and Purification of Chlorbufam Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbufam, a carbamate herbicide, operates by inhibiting photosynthesis.[1][2] It possesses a single chiral center, existing as two distinct enantiomers, (R)-(+)-chlorbufam and (S)-(-)-chlorbufam. Recent research has demonstrated that the herbicidal activity is stereoselective, with the R-(+)-enantiomer exhibiting significantly higher efficacy against target weed species compared to the S-(-)-enantiomer.[3][4][5] This finding underscores the importance of developing methods for the synthesis and purification of enantiopure Chlorbufam to enhance its agricultural efficiency and potentially reduce environmental load. This guide provides a comprehensive overview of the synthesis of both racemic and enantiopure Chlorbufam, details a validated chiral HPLC method for the separation and analysis of its enantiomers, and discusses alternative resolution strategies.

Synthesis of Chlorbufam

The synthesis of Chlorbufam can be approached in two primary ways: the direct synthesis of the racemic mixture followed by chiral resolution, or an asymmetric synthesis to directly yield a single enantiomer.

Synthesis of Racemic (±)-Chlorbufam

The industrial synthesis of racemic Chlorbufam involves the reaction of 3-chlorophenyl isocyanate with racemic 1-methylprop-2-yn-1-ol (but-3-yn-2-ol).[1] This reaction is typically facilitated by a base catalyst, such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to accelerate the addition of the alcohol's hydroxyl group to the isocyanate.

-

Reaction Setup: To a stirred solution of racemic but-3-yn-2-ol (1.0 equivalent) in anhydrous toluene (approx. 0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chlorophenyl isocyanate (1.0 equivalent).

-

Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 5-10 mol%).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours or gently heat to 40-50 °C to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting materials are consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic solution sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude racemic Chlorbufam.

-

Final Purification: The crude product can be further purified by silica gel column chromatography or recrystallization to obtain pure racemic (±)-Chlorbufam.

Asymmetric Synthesis of (R)-(+)- and (S)-(-)-Chlorbufam

An enantioselective synthesis allows for the direct production of the individual enantiomers, bypassing the need for subsequent resolution. This is achieved by using an enantiopure starting material. A validated method involves the reaction of 3-chlorophenyl isocyanate with commercially available enantiopure (R)-(+)-but-3-yn-2-ol or (S)-(-)-but-3-yn-2-ol.[3][4]

-

Reagents: To a 50 mL solution of anhydrous toluene, add (R)-(+)-but-3-yn-2-ol (0.02 M), 3-chlorophenyl isocyanate (0.02 M), and 5 drops of triethylamine.

-

Reaction: The mixture is stirred and refluxed at 120 °C for 24 hours.

-

Cooling and Quenching: Allow the mixture to cool to room temperature. Add 20 mL of hydrochloric acid in water to quench the reaction.

-

Extraction: Extract the aqueous phase with 20 mL of diethyl ether. Collect the organic phase.

-

Isolation of Crude Product: Evaporate the solvent from the organic phase to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1, v/v), to yield the pure white solid of (R)-(+)-Chlorbufam. The same procedure is followed using (S)-(-)-but-3-yn-2-ol to obtain (S)-(-)-Chlorbufam.

Purification and Separation of Enantiomers

Once a racemic mixture is synthesized, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective and widely reported method for the analytical and preparative separation of Chlorbufam enantiomers.

Chiral HPLC Method

A novel and validated HPLC-MS/MS method has been developed for the successful separation and detection of Chlorbufam enantiomers.[3][5]

-

Chromatographic System: An HPLC system coupled with a tandem mass spectrometer (MS/MS) is used.

-

Chiral Column: The separation is achieved on a Chiralpak IH column, which is based on an immobilized polysaccharide derivative (amylose tris-[(S)-α-methylbenzylcarbamate]).[3]

-

Mobile Phase: The optimal mobile phase is a mixture of acetonitrile and water (60:40, v/v).

-

Flow Rate: A flow rate of 0.6 mL/min is maintained.

-

Column Temperature: The column temperature is set to 25 °C. Lower temperatures were found to improve enantioselectivity.[3]

-

Injection Volume: A 5 μL injection volume is used.

-

Detection: The enantiomers are detected using a tandem mass spectrometer in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode. For Chlorbufam, the ion pair transitions of m/z 224.1 > 153.9 and m/z 224.1 > 172.0 are used.[3]

-

Elution Order: Under these conditions, the (R)-(+)-Chlorbufam enantiomer elutes first, followed by the (S)-(-)-Chlorbufam enantiomer.[3]

Alternative and Theoretical Purification Strategies

While chiral HPLC is a proven method, other classical and modern techniques for chiral resolution are applicable to carbamates and could theoretically be adapted for Chlorbufam.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol enantiomer from the esterified one. This is particularly relevant as the precursor to Chlorbufam is a secondary propargyl alcohol.

-

Enzyme Selection: A lipase, such as Candida antarctica Lipase B (CALB), known for its high enantioselectivity with secondary alcohols, would be a primary candidate.

-

Reaction: The racemic but-3-yn-2-ol is dissolved in a non-polar organic solvent (e.g., hexane, toluene). An acyl donor (e.g., vinyl acetate) and the selected lipase are added.

-

Selective Acylation: The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted.

-

Monitoring: The reaction is monitored until approximately 50% conversion is achieved to maximize the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester.

-

Separation: The reaction is stopped, and the enzyme is filtered off. The mixture, now containing one alcohol enantiomer and one ester enantiomer, can be separated by standard column chromatography.

-

Hydrolysis: The separated ester can be hydrolyzed back to the alcohol, yielding the other enantiopure precursor.

Diastereomeric Salt Formation

This classical resolution technique involves reacting a racemic mixture with a single, pure enantiomer of a resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. Although Chlorbufam itself is not acidic or basic, this method could be applied to a precursor that contains an acidic or basic functional group. This is less directly applicable to the standard Chlorbufam synthesis route.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from the validated synthesis and purification methods.

Table 1: Asymmetric Synthesis and Product Characterization

| Parameter | (R)-(+)-Chlorbufam | (S)-(-)-Chlorbufam | Reference |

| Starting Material | (R)-(+)-3-butyn-2-ol | (S)-(-)-3-butyn-2-ol | [4] |

| Specific Optical Rotation | +97.3° | -96.7° | [4] |

Table 2: Chiral HPLC Separation Parameters

| Parameter | Value | Reference |

| Column | Chiralpak IH | [3][4] |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | [3][4] |

| Flow Rate | 0.6 mL/min | [4] |

| Temperature | 25 °C | [3][4] |

| Resolution (Rs) | 2.37 | [3][4][5] |

| Retention Time (R-enantiomer) | ~10.8 min | [3][4] |

| Retention Time (S-enantiomer) | ~11.8 min | [3][4] |

Table 3: Herbicidal Activity of Chlorbufam Enantiomers

| Target Species | Compound | EC₅₀ (mg L⁻¹) | Reference |

| Echinochloa crus-galli | (R)-(+)-Chlorbufam | 0.239 | [3] |

| (S)-(-)-Chlorbufam | 0.944 | [3] | |

| Racemic Chlorbufam | 0.359 | [3] | |

| Abutilon theophrasti | (R)-(+)-Chlorbufam | 0.189 | [3] |

| (S)-(-)-Chlorbufam | 0.324 | [3] | |

| Racemic Chlorbufam | 0.255 | [3] |

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

Caption: Reaction schemes for racemic and asymmetric synthesis of Chlorbufam.

Caption: Workflow for the chiral HPLC separation of Chlorbufam enantiomers.

Caption: Logical workflow for a proposed enzymatic kinetic resolution strategy.

References

- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 2. Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols | Semantic Scholar [semanticscholar.org]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

Chlorbufam Degradation in Soil and Aquatic Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbufam, a carbamate herbicide, has been utilized for the pre-emergence control of various grasses and broad-leaved weeds. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation pathways of Chlorbufam in both soil and aquatic environments. It details the abiotic and biotic processes that govern its transformation, identifies key metabolites, and presents quantitative data on its persistence. Furthermore, this guide outlines detailed experimental protocols for studying Chlorbufam degradation and provides visual representations of the degradation pathways and experimental workflows.

Degradation of Chlorbufam in Soil

The persistence of Chlorbufam in soil is influenced by a combination of biotic and abiotic degradation mechanisms. The rate and extent of these processes are dependent on various soil properties and environmental conditions.

Abiotic Degradation

Hydrolysis: The primary abiotic degradation pathway for Chlorbufam in soil is the hydrolysis of the carbamate ester linkage. This reaction is influenced by soil pH, with faster degradation occurring under alkaline conditions. The hydrolysis of Chlorbufam leads to the formation of 3-chloroaniline and 1-methyl-2-propyn-1-ol.

Photolysis: Photodegradation of Chlorbufam on the soil surface can occur upon exposure to sunlight. The primary phototransformation process is believed to be photohydrolysis, resulting in the substitution of the chlorine atom to form a hydroxylated derivative.

Biotic Degradation

Microbial activity is a significant contributor to the degradation of Chlorbufam in soil. Various soil microorganisms, including bacteria and fungi, can utilize Chlorbufam as a carbon and nitrogen source. The primary biotic degradation pathway also involves the hydrolysis of the carbamate bond, leading to the formation of 3-chloroaniline. This metabolite can be further degraded by microorganisms through ring hydroxylation and cleavage.

One study reported an 85% biodegradation of Chlorbufam in a soil inoculum over a 10-day period[1]. The persistence of Chlorbufam in sandy loam soil has been reported to be approximately 56 days[1].

Degradation of Chlorbufam in Aquatic Environments

In aquatic systems, the degradation of Chlorbufam is governed by hydrolysis, photolysis, and microbial processes, similar to soil environments.

Abiotic Degradation

Hydrolysis: Hydrolysis is a key abiotic degradation route in water. The rate of hydrolysis is highly dependent on the pH of the water. Chlorbufam is unstable in strongly acidic and alkaline media[1]. In basic media (pH 11) at 30°C, the hydrolysis is rapid[1]. The main hydrolysis product is 3-chloroaniline.

Photolysis: In aqueous solutions, Chlorbufam undergoes direct phototransformation. The primary reaction is photohydrolysis, leading to the formation of a hydroxylated derivative. The quantum yield for the phototransformation of Chlorbufam in an air-saturated solution at 254 nm has been determined to be 0.047.

Biotic Degradation

Microorganisms present in water and sediment play a crucial role in the biodegradation of Chlorbufam. The degradation pathway is similar to that in soil, involving the initial hydrolysis of the carbamate linkage to yield 3-chloroaniline, which can be subsequently mineralized by aquatic microorganisms.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of Chlorbufam.

| Environment | Matrix/Condition | Parameter | Value | Reference |

| Soil | Unspecified soil inoculum | Biodegradation | 85% in 10 days | [1] |

| Soil | Sandy Loam | Persistence | ~56 days | [1] |

| Aquatic | Basic media (pH 11) | Hydrolysis | Rapid | [1] |

| Aquatic | Air-saturated solution | Quantum Yield (φ) at 254 nm | 0.047 |

Note: DT50 (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate. The persistence value of ~56 days can be considered an approximation of the DT50 in sandy loam soil.

Degradation Pathways and Experimental Workflows

Chlorbufam Degradation Pathway

The following diagram illustrates the primary degradation pathways of Chlorbufam in both soil and aquatic environments.

References

Metabolic Fate of Chlorbufam in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbufam, a carbamate herbicide formerly used for pre-emergence control of grasses and broad-leaved weeds, has been subject to environmental fate studies to understand its impact on non-target organisms. As with many agrochemicals, understanding its metabolic fate—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential toxicological and environmental impact. This technical guide provides a comprehensive overview of the metabolic fate of Chlorbufam in various non-target organisms, drawing from available scientific literature. Due to the limited specific data on Chlorbufam, this guide also incorporates information from closely related carbamate pesticides to provide a broader context for its metabolic pathways.

Metabolic Pathways of Chlorbufam

The metabolism of Chlorbufam in non-target organisms is presumed to follow the general pathways established for carbamate pesticides, which primarily involve hydrolysis, oxidation, and conjugation.[1]

Primary Metabolic Reactions:

-

Hydrolysis: The initial and most significant metabolic step for carbamates is the enzymatic hydrolysis of the ester linkage.[1][2][3][4] In the case of Chlorbufam, this cleavage is catalyzed by esterases, which are prevalent in mammals and soil microorganisms, leading to the formation of 3-chloroaniline and 1-methyl-2-propynol.[1][5] The rate of hydrolysis by esterases is generally faster in mammals than in plants and insects.[1]

-

Oxidation: Following or in parallel with hydrolysis, oxidative reactions occur, primarily mediated by mixed-function oxidase (MFO) enzymes.[1] For Chlorbufam, this would likely involve:

-

Para-ring hydroxylation: The addition of a hydroxyl group to the aromatic ring of the 3-chloroaniline moiety.

-

Side-chain oxidation: Oxidation of the 1-methyl-2-propynol side chain.

-

-

Conjugation: The metabolites, particularly the hydroxylated products, can then undergo conjugation reactions to form more water-soluble compounds that are more easily excreted.[1] In mammals, this typically involves the formation of glucuronides and sulfates.[1]

The primary metabolite of concern from a toxicological perspective is 3-chloroaniline, which is known to be a cause of methemoglobinemia.[6]

Diagram of the Postulated Metabolic Pathway of Chlorbufam

Caption: Postulated metabolic pathway of Chlorbufam in non-target organisms.

Quantitative Data on Chlorbufam Metabolism

Quantitative data on the metabolic fate of Chlorbufam in non-target animal organisms are scarce in the published literature. However, a study on its enantioselective degradation in soil provides valuable quantitative insights into its environmental persistence.

Table 1: Enantioselective Degradation of Chlorbufam (BIPC) in Soil

| Enantiomer | Half-life (days) | Degradation Rate Constant (k) |

| R-(+)-BIPC | 7.29 | - |

| S-(-)-BIPC | 4.78 | - |

| Racemic BIPC | - | - |

Data from a study on the enantioselective degradation of Chlorbufam in soil, where the degradation followed first-order kinetics.[7]

The data indicates a preferential degradation of the S-(-)-enantiomer in soil.[7]

Experimental Protocols

Detailed experimental protocols for studying the metabolic fate of Chlorbufam are not widely available. Therefore, this section provides representative protocols for soil metabolism studies and analytical methods based on general practices for carbamate herbicides.

Soil Metabolism Study Protocol

This protocol is based on the methodology described for the enantioselective degradation of Chlorbufam in soil.[7]

Objective: To determine the degradation rate and enantioselectivity of Chlorbufam in soil.

Materials:

-

Test soil, sieved (e.g., 2 mm mesh) and pre-incubated to activate microorganisms.

-

Chlorbufam standard (racemic and individual enantiomers).

-

High-purity water.

-

Incubator with controlled temperature and light/dark cycle (e.g., 25°C, 8h/16h light/dark).

-

Extraction solvent (e.g., acetonitrile).

-

Analytical instrumentation (HPLC-MS/MS).

Procedure:

-

Soil Preparation: Collect soil samples, air-dry, and sieve. Pre-incubate the soil in the dark at room temperature for a specified period (e.g., 7 days) to activate the soil microbial community. Adjust soil moisture to a specific level (e.g., 30% by weight) with purified water.

-

Spiking: Add a known concentration of Chlorbufam (e.g., 5 µg g⁻¹) to the activated soil in appropriate containers (e.g., 50 mL centrifuge tubes).

-

Incubation: Incubate the spiked soil samples under controlled conditions (e.g., 25°C with an 8h/16h light/dark cycle) for a defined period (e.g., 30 days). Maintain soil moisture by adding purified water as needed.

-

Sampling: Collect replicate soil samples at various time intervals (e.g., 0, 1, 2, 6, 10, 12, 24 hours, and 2, 5, 10, 15, 20, 25, 30 days). Immediately freeze the samples (e.g., at -20°C) to halt further degradation.

-

Extraction: Extract Chlorbufam enantiomers from the soil samples using an appropriate organic solvent (e.g., acetonitrile). This may involve shaking or sonication followed by centrifugation.

-

Analysis: Analyze the extracts using a validated analytical method, such as HPLC-MS/MS, to determine the concentration of each Chlorbufam enantiomer at each time point.

-

Data Analysis: Calculate the degradation kinetics (e.g., first-order kinetics) and half-lives for each enantiomer.

Diagram of the Soil Metabolism Experimental Workflow

Caption: Workflow for a soil metabolism study of Chlorbufam.

Analytical Methodology: HPLC-MS/MS for Chlorbufam and Metabolites

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of carbamates and their metabolites in various matrices.

Objective: To quantify Chlorbufam and its primary metabolite, 3-chloroaniline, in biological or environmental samples.

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, and column oven.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase column suitable for pesticide analysis (e.g., C18).

-

Mobile Phase: A gradient of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Chlorbufam and 3-chloroaniline would need to be optimized. For example:

-

Chlorbufam: [M+H]⁺ → fragment ions

-

3-Chloroaniline: [M+H]⁺ → fragment ions

-

-

Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is required.

Sample Preparation: Sample preparation is critical and matrix-dependent. A general workflow is as follows:

-

Extraction:

-

Soil/Sediment: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used.[8][9][10] This involves extraction with acetonitrile followed by a salting-out step.

-

Water: Solid-phase extraction (SPE) with a C18 cartridge or direct injection for clean samples.

-

Biological Tissues (e.g., fish, rat liver): Homogenization followed by extraction with an organic solvent (e.g., acetonitrile) and protein precipitation.[11] A clean-up step using dSPE (dispersive SPE) may be necessary.

-

-

Concentration and Reconstitution: The extract is often evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.

Quantification: Quantification is typically performed using an internal standard method to correct for matrix effects and variations in sample preparation. A stable isotope-labeled analog of the analyte (e.g., 3-chloroaniline-d4) is an ideal internal standard.[12]

Diagram of the Analytical Workflow for Chlorbufam

Caption: General analytical workflow for Chlorbufam determination.

Metabolism in Specific Non-Target Organisms

Soil Microorganisms

Soil microorganisms play a crucial role in the degradation of Chlorbufam. As indicated by the quantitative data, biodegradation is a significant dissipation pathway in the soil environment.[1] The primary metabolic action is the hydrolysis of the carbamate bond, releasing 3-chloroaniline, which can be further degraded by other microorganisms.[5][13] The enantioselective degradation observed suggests that specific microbial enzymes are involved in this process.[7]

Mammals (e.g., Rats)

Fish

Similar to mammals, the metabolic fate of Chlorbufam in fish is expected to involve hydrolysis and oxidation. Fish possess the necessary enzyme systems, such as esterases and cytochrome P450s, to metabolize carbamates.[17] Biotransformation is a key factor in mitigating the bioaccumulation of such compounds in aquatic organisms.[17][18] However, the rate of metabolism can vary significantly between different fish species.[17]

Invertebrates

Information on Chlorbufam metabolism in non-target invertebrates is limited. In general, insects and other arthropods also possess metabolic enzymes capable of degrading carbamates, although the rate of metabolism can be slower than in vertebrates, which can contribute to their susceptibility to these compounds.[1]

Conclusion

The metabolic fate of Chlorbufam in non-target organisms is characterized by enzymatic hydrolysis, oxidation, and conjugation, which are common pathways for carbamate herbicides. The primary breakdown product, 3-chloroaniline, is of toxicological significance. While quantitative data for Chlorbufam metabolism in animals is lacking, studies on its degradation in soil highlight the importance of microbial activity in its environmental dissipation and reveal enantioselective processes. The provided experimental protocols for soil metabolism studies and analytical methodologies offer a framework for future research to fill the existing data gaps and provide a more complete understanding of the environmental and toxicological profile of Chlorbufam and other related carbamates.

References

- 1. Chlorbufam | C11H10ClNO2 | CID 16073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 5. Enzyme from Soil Bacterium Hydrolyzes Phenylcarbamate Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hpst.cz [hpst.cz]

- 9. shimadzu.com [shimadzu.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. Evolution of novel metabolic pathways for the degradation of chloroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Metabolism of carbamate herbicides in the rat. I. Metabolism of m-chloroaniline as a constituent of chlorpropham and barban] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A database of fish biotransformation rates for organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biotransformation Potential of Cationic Surfactants in Fish Assessed with Rainbow Trout Liver S9 Fractions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Historical Use and Environmental Legacy of Chlorbufam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorbufam, a carbamate herbicide, was historically used for the selective pre-emergence control of grasses and broad-leaved weeds in a variety of crops. Now considered obsolete, its environmental legacy persists, necessitating a thorough understanding of its fate, toxicity, and the analytical methods for its detection. This guide provides a comprehensive overview of Chlorbufam, including its historical applications, physicochemical properties, environmental persistence, degradation pathways, toxicological profile, and detailed experimental protocols for its analysis. The information is intended to support researchers in environmental science, toxicology, and related fields in assessing the long-term impacts of this discontinued pesticide.

Historical Use and Chemical Properties

Chlorbufam was introduced by BASF AG and primarily used as a selective pre-emergence herbicide.[1] It was often formulated in combination with other herbicides, such as chloridazon, for application in crops like onions, leeks, garlic, shallots, carrots, spinach, and various flower bulbs.[1] Its mode of action is the inhibition of photosynthesis.[1][2] The World Health Organization (WHO) has classified Chlorbufam as an obsolete or discontinued pesticide.[1]

Chemical Identity

| Property | Value |

| IUPAC Name | but-3-yn-2-yl N-(3-chlorophenyl)carbamate |

| CAS Number | 1967-16-4 |

| Chemical Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.65 g/mol |

| Synonyms | BIPC, Grisemin, Chlorbupham |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 45-46 °C | PubChem |

| Water Solubility | 540 mg/L at 20 °C | PubChem |

| Vapor Pressure | 1.58 x 10⁻⁵ mm Hg at 20 °C | PubChem |

| Log Kow | 3.59 | PubChem |

| Henry's Law Constant | 8.6 x 10⁻⁹ atm-m³/mol | PubChem |

Environmental Fate and Persistence

The environmental behavior of Chlorbufam is dictated by its moderate mobility in soil and its susceptibility to biodegradation.

Soil Persistence and Mobility

Chlorbufam is characterized by moderate persistence in soil, with a typical DT₅₀ (time for 50% dissipation) of 56 days.[3] Its mobility in soil is considered moderate, based on a soil organic carbon-water partitioning coefficient (Koc) of 162.[1] This suggests a potential for leaching into groundwater, a concern highlighted by its classification as having high leachability potential.[2][3] The adsorption of Chlorbufam to soil particles is influenced by the organic matter content; higher organic matter leads to increased adsorption.[1]

| Environmental Parameter | Value | Interpretation |

| Soil DT₅₀ (aerobic) | 56 days | Moderately persistent |

| Koc | 162 | Moderate mobility in soil |

| Atmospheric Half-life | 8.3 hours (estimated) | Rapid degradation in air |

| Bioconcentration Factor (BCF) | 120 (estimated) | High potential for bioconcentration |

Degradation Pathways

The primary degradation pathway for Chlorbufam in the environment is hydrolysis, which cleaves the carbamate ester linkage to form 3-chloroaniline and 1-methyl-2-propynol.[1][4] Biodegradation is a significant process, with studies showing an 85% loss of the compound in soil over 10 days.[1] Further metabolism of carbamates can proceed through para-ring hydroxylation and side-chain oxidation.[1] Recent research has also demonstrated the enantioselective degradation of Chlorbufam in soil, with the S-(-)-enantiomer being degraded preferentially.[5]

Mode of Action: Photosynthesis Inhibition

Chlorbufam, like other phenyl-carbamate herbicides, acts by inhibiting photosynthesis.[2][6] Specifically, it disrupts the photosynthetic electron transport chain in Photosystem II (PSII) by binding to the D1 quinone-binding protein.[6] This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the production of ATP and NADPH required for carbon fixation.

Toxicological Profile

Chlorbufam exhibits low acute oral toxicity to mammals.[2][3] However, its primary degradation product, 3-chloroaniline, is a known inducer of methemoglobinemia.[4] Like other carbamates, Chlorbufam is highly toxic to bees.[1]

Mammalian and Ecotoxicity Data

| Organism | Test | Value (mg/kg or mg/L) | Reference |

| Rat | Oral LD₅₀ | 2380 mg/kg | PubChem |

| Mouse | Intraperitoneal LD₅₀ | 250 mg/kg | PubChem |

| Physella acuta (Snail) | 48h LC₅₀ | 10 mg/L | PubChem |

| Indoplanorbis exustus (Snail) | 48h LC₅₀ | 16 mg/L | PubChem |

| Cipangopaludina malleata (Snail) | 48h LC₅₀ | 18 mg/L | PubChem |

| Bees | - | Extremely sensitive | PubChem |

| Birds | - | Not very sensitive | PubChem |

Experimental Protocols

Analysis of Chlorbufam in Soil and Water by HPLC-MS/MS

This protocol is based on a recently developed method for the enantioselective analysis of Chlorbufam.[4]

6.1.1 Sample Preparation

-

Soil:

-

Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Vortex for 1 minute, then sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction with another 20 mL of acetonitrile.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Water:

-

Filter the water sample through a 0.45 µm membrane filter.

-

Pass 500 mL of the filtered water through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under vacuum for 30 minutes.

-

Elute the analytes with 10 mL of acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter.

-

6.1.2 HPLC-MS/MS Conditions

-

HPLC System: Agilent 1260 Infinity or equivalent.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source.

-

Column: Chiralpak IH (250 mm × 4.6 mm, 5 µm).[4]

-

Mobile Phase: Acetonitrile and water (60:40, v/v).[4]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Ionization Mode: ESI positive.

-

MRM Transitions: Monitor for the precursor ion [M+H]⁺ of Chlorbufam (m/z 224.1) and at least two product ions for quantification and confirmation.

Determination of Soil Sorption Coefficient (Kd) - OECD 106 Batch Equilibrium Method

This protocol follows the OECD Guideline 106 for determining the adsorption-desorption of chemicals.[4][6]

6.2.1 Experimental Workflow

6.2.2 Procedure

-

Soil Preparation: Use a minimum of five different soil types with varying organic carbon content, clay content, and pH. Air-dry and sieve the soils to < 2 mm.

-

Solution Preparation: Prepare a stock solution of Chlorbufam in a suitable solvent and spike it into a 0.01 M CaCl₂ solution. The initial concentration should be below the water solubility limit.

-

Adsorption Phase:

-

Add a known volume of the Chlorbufam solution to a known mass of soil in a centrifuge tube.

-

Shake the tubes at a constant temperature (e.g., 20-25 °C) for a predetermined equilibration time (typically 24-48 hours).

-

Include control samples without soil to check for adsorption to the container walls.

-

-

Analysis:

-

Separate the solid and aqueous phases by centrifugation.

-

Analyze the concentration of Chlorbufam remaining in the aqueous phase (Ce) using a suitable analytical method like HPLC-MS/MS.

-

-

Calculation:

-

Calculate the amount of Chlorbufam adsorbed to the soil by subtracting Ce from the initial concentration (Ci).

-

The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of Chlorbufam in the soil to the concentration in the water at equilibrium.

-

The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

-

Conclusion

Chlorbufam, although no longer in use, represents a class of herbicides with a distinct environmental profile. Its moderate persistence and potential for leaching highlight the importance of monitoring its residual levels in soil and water. The provided analytical and experimental protocols offer a framework for researchers to investigate the environmental legacy of Chlorbufam and similar carbamate herbicides. A deeper understanding of its degradation pathways and toxicological effects on non-target organisms is crucial for a comprehensive risk assessment and for developing strategies to mitigate the long-term impacts of obsolete pesticides.

References

- 1. researchgate.net [researchgate.net]

- 2. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 5. Chlorbufam | C11H10ClNO2 | CID 16073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

Toxicological Profile of Chlorbufam and its Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Toxicological Data

The available quantitative toxicological data for Chlorbufam and its primary metabolite, 3-chloroaniline, are summarized below. It is important to note that due to Chlorbufam's obsolete status, a complete dataset, including chronic toxicity and reproductive toxicity endpoints, is not available.

Table 1: Acute Toxicity of Chlorbufam

| Test Substance | Species | Route of Administration | LD50 Value | Reference |

| Chlorbufam | Rat | Oral | 2380 mg/kg | [1] |

Table 2: Toxicological Data for 3-Chloroaniline

| Endpoint | Species | Route of Administration | Value | Key Findings | Reference |

| Acute Toxicity (LD50) | Mouse | Oral | 256 mg/kg bw | Clinical signs included methemoglobinemia. | |

| Repeated Dose Toxicity | Rat, Mouse | Gavage | - | The hematopoietic system was the primary target, causing hematotoxicity. | [2] |

| Genotoxicity | in vitro | - | Mixed | Mixed results in various assays, indicating weak or no genotoxic effects. | [2] |

| Carcinogenicity | Rat, Mouse | Feed/Gavage | Not Classified | Not classifiable as to its carcinogenicity to humans. | [3][4] |

| Reproductive Toxicity | - | - | No Data Available | No specific data on reproductive toxicity was found. |

Metabolism

The metabolism of Chlorbufam is presumed to follow the general pathways observed for other carbamate pesticides, primarily involving hydrolysis and oxidation[5]. The initial and most significant metabolic step is the hydrolysis of the carbamate ester bond.

Metabolic Pathway of Chlorbufam

The primary metabolic pathway of Chlorbufam involves hydrolysis to form 3-chloroaniline and but-3-yn-2-ol. This is followed by the decomposition of the carbamic acid intermediate. Further metabolism of 3-chloroaniline can occur, though specific pathways for Chlorbufam's but-3-yn-2-ol moiety are not well-documented. It is also presumed that, similar to the related compound chlorpropham, para-ring hydroxylation and side-chain oxidation can occur[6].

Toxicology of 3-Chloroaniline

3-Chloroaniline is a known toxicant. Its primary health effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen[7]. Repeated exposure in animal studies has shown that the hematopoietic system is the main target of toxicity[2]. While some in vitro and in vivo studies on its genotoxicity have yielded mixed results, it is not currently classified as a carcinogen[2][3].

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action: Acetylcholinesterase Inhibition

Like other carbamate pesticides, the primary mechanism of toxicity for Chlorbufam is the inhibition of the acetylcholinesterase (AChE) enzyme. AChE is responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, Chlorbufam causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects[6]. This inhibition is reversible.

Secondary Mechanism: Oxidative Stress and the Nrf2 Pathway

Carbamate pesticides have been shown to induce oxidative stress, leading to an overproduction of reactive oxygen species (ROS). This can, in turn, affect the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. While specific studies on Chlorbufam are lacking, it is plausible that it could also modulate this pathway, contributing to its overall toxicity.

Experimental Protocols

Due to the obsolete status of Chlorbufam, specific experimental protocols for its toxicological evaluation are not publicly available. However, the following sections describe the standard methodologies based on the Organisation for Economic Co-operation and Development (OECD) guidelines that would be employed for such an assessment.

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.

-

Procedure: A sequential dosing approach is used. A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This continues until the LD50 can be estimated.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used[8][9][10][11][12].

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the required amino acid[8][9][10][11][12].

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies[8][9][10][11][12].

A study on Chlorbufam reported that it was not mutagenic to Salmonella typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100 in this type of test[6].

Chronic Toxicity (Based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.

-

Test Animals: Typically, rats are used. At least 20 animals (10 male, 10 female) per group are required[13][14][15][16][17].

-

Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only[13][14][15][16][17].

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are performed. At the end of the study, all animals undergo a full necropsy and histopathological examination of organs and tissues[13][14][15][16][17].

Carcinogenicity (Based on OECD Guideline 451)

This long-term study is designed to assess the carcinogenic potential of a substance.

-

Test Animals: Typically, rats and mice are used, with at least 50 animals of each sex per dose group[18][19][20][21].

-

Procedure: The test substance is administered daily for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice)[19][20][21]. At least three dose levels plus a control are used.

-

Observations: Animals are monitored for clinical signs and the development of tumors. A complete histopathological examination of all organs and tissues from all animals is conducted[19][20][21].